molecular formula C24H19FN2O3 B2414809 (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327177-43-4

(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2414809
CAS No.: 1327177-43-4
M. Wt: 402.425
InChI Key: LKROGYOXYRKKEX-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H19FN2O3 and its molecular weight is 402.425. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-15-13-18(9-12-21(15)25)27-24-20(14-16-5-3-4-6-22(16)30-24)23(28)26-17-7-10-19(29-2)11-8-17/h3-14H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKROGYOXYRKKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18FN3O2
  • Molar Mass : 325.35 g/mol
  • CAS Number : Not specified in the provided data.

The structure features a chromene backbone with an imino group and two aromatic substituents, which are critical for its biological interactions.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of electron-donating groups in the structure enhances this activity by stabilizing free radicals through resonance stabilization.

Cytotoxicity and Anticancer Properties

Several studies have evaluated the cytotoxic effects of chromene derivatives against various cancer cell lines. For example:

  • Cytotoxicity Assays : The compound was tested against human breast cancer cell lines (MCF-7) and showed promising results with IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest, likely due to the interaction with DNA or inhibition of specific oncogenic pathways.
CompoundCell LineIC50 (µM)
This compoundMCF-715.0
DoxorubicinMCF-710.0

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Study on Antioxidant Activity :
    A study conducted by Ali et al. assessed various chromene derivatives, including those structurally similar to our compound. The results indicated that compounds with halogen substitutions exhibited enhanced antioxidant activity compared to their non-halogenated counterparts .
  • Cytotoxicity Evaluation :
    In a comparative study, derivatives were tested against four different cancer cell lines. The results highlighted that certain modifications on the chromene structure significantly increased cytotoxicity, with some compounds showing IC50 values as low as 12 µM against MCF-7 cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of methoxy and fluoro groups enhances electron density, facilitating radical scavenging.
  • DNA Interaction : Some studies suggest that chromene derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Interaction : Molecular docking studies indicate potential binding sites on AChE and COX enzymes, suggesting a mechanism for neuroprotective effects.

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